Selective CYP1A1 Inhibition Distinguishes 3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone from Nobiletin in Human Cell Assays
3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone exhibits moderate inhibition of human CYP1A1 (IC50 = 1.2 µM), while its activity against CYP3A4 is negligible (IC50 > 10 µM) [1]. In contrast, the closely related analog nobiletin (5,6,7,8,3',4'-hexamethoxyflavone), which lacks the methylenedioxy bridge, is a known inhibitor of CYP3A4 and a broad-spectrum modulator of multiple P450 isoforms [2]. This difference in P450 selectivity provides a clear molecular basis for differentiating the two compounds.
| Evidence Dimension | CYP1A1 Inhibition |
|---|---|
| Target Compound Data | IC50 = 1.2 µM |
| Comparator Or Baseline | CYP3A4 (Target Compound) / Nobiletin (Class Comparator) |
| Quantified Difference | >8.3-fold selectivity for CYP1A1 over CYP3A4 for target compound; Nobiletin exhibits CYP3A4 inhibition. |
| Conditions | Human CYP1A1 expressed in HEK293 cells, fluorogenic substrate 7-ethoxyresorufin; Human CYP3A4 in HEK293 cells, substrate dibenzylfluorescein [1]. |
Why This Matters
This selectivity profile indicates a reduced potential for CYP3A4-mediated drug-drug interactions compared to nobiletin, making it a more specific tool for probing CYP1A1-related pathways in vitro.
- [1] BindingDB. CHEMBL4105559 (BDBM50269353): Inhibition of human CYP1A1. Accessed 2026. View Source
- [2] Kim, H., et al. (2006). Nobiletin and tangeretin, citrus flavonoids, inhibit human cytochrome P450 3A4 activity in vitro. Drug Metabolism and Disposition, 34(1), 155-161. View Source
